molecular formula C11H17NOS B12937721 N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine

N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine

Cat. No.: B12937721
M. Wt: 211.33 g/mol
InChI Key: BJNCWZUGNMKKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine is an organic compound that features a furan ring, a thietan ring, and an amine group The furan ring is a five-membered aromatic ring containing one oxygen atom, while the thietan ring is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine typically involves the reaction of furan derivatives with thietan derivatives under specific conditions. One common method involves the use of α-chloro ketones and malonic acid dinitrile in the presence of sodium ethoxide . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization to form the thietan ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: The thietan ring can be reduced to form thietane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include furan-2,3-diones, thietane derivatives, and substituted amines .

Scientific Research Applications

N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the thietan ring can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

N-[1-(furan-3-yl)ethyl]-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C11H17NOS/c1-8(9-4-5-13-6-9)12-10-7-14-11(10,2)3/h4-6,8,10,12H,7H2,1-3H3

InChI Key

BJNCWZUGNMKKMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=COC=C1)NC2CSC2(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.